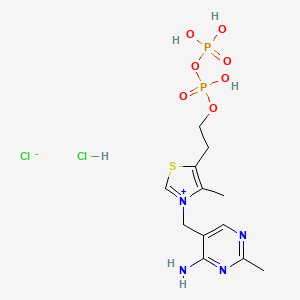

Cocarboxylase chloride hydrochloride

Description

Significance in Fundamental Cellular Biochemistry

The paramount importance of cocarboxylase (B7798076) hydrochloride lies in its role as a coenzyme for several key enzymes primarily involved in carbohydrate metabolism. patsnap.comncats.io These enzymatic reactions are central to cellular energy production and the synthesis of essential biomolecules. patsnap.commetabolics.com

One of its most critical functions is as a cofactor for the pyruvate (B1213749) dehydrogenase complex (PDC). wikipedia.orgslideshare.net This multi-enzyme complex catalyzes the oxidative decarboxylation of pyruvate, converting it into acetyl-CoA. patsnap.com This reaction is a crucial link between glycolysis and the citric acid cycle (also known as the Krebs cycle), the central hub of cellular respiration. patsnap.com By facilitating this conversion, cocarboxylase enables the complete oxidation of glucose to generate adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. patsnap.com

Furthermore, cocarboxylase is an essential coenzyme for the α-ketoglutarate dehydrogenase complex, another vital component of the citric acid cycle. wikipedia.orgbionity.com This enzyme catalyzes the conversion of α-ketoglutarate to succinyl-CoA, a key step in the cycle's progression. metabolics.com

Beyond the citric acid cycle, cocarboxylase plays a crucial role in the pentose (B10789219) phosphate (B84403) pathway (PPP) as a coenzyme for transketolase. wikipedia.orgbionity.comnih.gov Transketolase is responsible for the transfer of two-carbon units between sugar phosphates, leading to the synthesis of ribose-5-phosphate (B1218738), a precursor for nucleotides and nucleic acids (DNA and RNA), and NADPH, a critical reducing agent in various anabolic pathways and for antioxidant defense. slideshare.netbionity.com

The branched-chain α-ketoacid dehydrogenase complex (BCKDC) also relies on cocarboxylase as a cofactor. wikipedia.orgncats.io This enzyme is involved in the catabolism of the branched-chain amino acids—leucine, isoleucine, and valine. nih.gov

The catalytic activity of cocarboxylase is centered on its thiazole (B1198619) ring. libretexts.org The C2 carbon of the thiazole ring can be deprotonated to form a carbanion, which can then nucleophilically attack the carbonyl group of α-keto acids, facilitating their decarboxylation. libretexts.org This unique chemical property allows cocarboxylase to stabilize key reaction intermediates that would otherwise be highly unstable. libretexts.org

The following table summarizes the key enzymes that utilize cocarboxylase (TPP) as a coenzyme and their metabolic pathways:

| Enzyme | Metabolic Pathway | Function |

| Pyruvate Dehydrogenase Complex | Linking Glycolysis and Citric Acid Cycle | Converts pyruvate to acetyl-CoA. patsnap.comwikipedia.org |

| α-Ketoglutarate Dehydrogenase Complex | Citric Acid Cycle | Converts α-ketoglutarate to succinyl-CoA. metabolics.comwikipedia.org |

| Transketolase | Pentose Phosphate Pathway | Interconversion of sugar phosphates, synthesis of ribose-5-phosphate and NADPH. wikipedia.orgslideshare.netbionity.com |

| Branched-chain α-ketoacid Dehydrogenase Complex | Amino Acid Catabolism | Breakdown of branched-chain amino acids. wikipedia.orgncats.io |

Historical Context of Thiamine (B1217682) Pyrophosphate (TPP) Coenzyme Discovery

The journey to understanding cocarboxylase hydrochloride began with the investigation of the disease beriberi, a debilitating condition that affects the nervous and cardiovascular systems. wikipedia.org In the late 19th and early 20th centuries, researchers like Christiaan Eijkman and Gerrit Grijns observed that beriberi was linked to the consumption of polished white rice and could be prevented by consuming unpolished rice, suggesting the presence of an essential nutrient in the rice bran. wikipedia.org

In 1910, Japanese scientist Umetaro Suzuki was the first to discover the active compound in rice bran that cured beriberi, which he named aberic acid. bionity.com However, he did not fully determine its chemical structure. bionity.com The compound was later crystallized in 1926 by Jansen and Donath, who named it "aneurin" for "antineuritic vitamin." bionity.com

The chemical synthesis and the correct empirical formula of thiamine were achieved by Robert R. Williams and his team in 1935, who also coined the name "thiamine." bionity.com

The crucial step in understanding the coenzymatic function of thiamine came in 1937 when Karl Lohmann and Philipp Schuster demonstrated that the diphosphorylated derivative of thiamine, thiamine pyrophosphate (TPP), was the active coenzyme required for the oxidative decarboxylation of pyruvate. wikipedia.org This discovery of "cocarboxylase" established the direct link between a vitamin and its functional role as a coenzyme in a fundamental metabolic pathway. wikipedia.org This was a landmark finding in the history of biochemistry, paving the way for the discovery of other coenzymes and their roles in cellular metabolism.

The work of Sir Rudolph Peters further elucidated the biochemical lesion caused by thiamine deficiency. wikipedia.org His research with pigeons showed that thiamine deficiency led to an accumulation of pyruvate in the brain, confirming the vital role of cocarboxylase in carbohydrate metabolism. wikipedia.org

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

23883-45-6 |

|---|---|

Molecular Formula |

C12H20Cl2N4O7P2S |

Molecular Weight |

497.2 g/mol |

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;chloride;hydrochloride |

InChI |

InChI=1S/C12H18N4O7P2S.2ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);2*1H |

InChI Key |

QTOYIDGNARHVRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.Cl.[Cl-] |

Origin of Product |

United States |

Enzymatic Roles and Catalytic Mechanisms of Thiamine Pyrophosphate

Overview of Thiamine (B1217682) Pyrophosphate (TPP)-Dependent Enzyme Families

TPP serves as a cofactor for a diverse range of enzymes that can be broadly categorized into several families based on their function. These include large, multi-subunit oxidative decarboxylase complexes, transketolases, and other decarboxylases. wikipedia.orgnih.govcornell.edu These enzymes are crucial for central metabolic pathways such as glycolysis, the citric acid cycle, and the pentose (B10789219) phosphate (B84403) pathway. fiveable.mecornell.edulumenlearning.com

Oxidative Decarboxylase Complexes

A major class of TPP-dependent enzymes are the α-ketoacid dehydrogenase complexes. fiveable.megonzaga.edu These mitochondrial enzyme complexes catalyze the irreversible oxidative decarboxylation of α-ketoacids, producing acyl-CoA derivatives and NADH. cornell.edu Three key complexes in this family are the Pyruvate (B1213749) Dehydrogenase Complex (PDHC), the Alpha-Ketoglutarate Dehydrogenase Complex (α-KGDH), and the Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC). cornell.eduwikipedia.org These complexes share a common structural organization, consisting of three core enzymes: E1 (α-ketoacid dehydrogenase), E2 (dihydrolipoyl transacylase/transsuccinylase), and E3 (dihydrolipoamide dehydrogenase). wikipedia.orgwikipedia.org

The Pyruvate Dehydrogenase Complex (PDHC) is a critical multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. wikipedia.org This reaction is a pivotal step in cellular respiration. wikipedia.org

Enzymatic Role: The PDHC is composed of three enzymes: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoamide (B1198117) dehydrogenase (E3). wikipedia.org The E1 component, which utilizes TPP as a cofactor, is responsible for the decarboxylation of pyruvate. wikipedia.orguwec.edu

Catalytic Mechanism:

Decarboxylation of Pyruvate: The reaction is initiated when the anionic C2 carbon of the TPP ylide performs a nucleophilic attack on the carbonyl carbon of pyruvate. wikipedia.org

Formation of Hydroxyethyl-TPP: The resulting intermediate undergoes decarboxylation, losing a molecule of carbon dioxide and forming hydroxyethyl-TPP. wikipedia.orguwec.edu

Transfer to Lipoamide (B1675559): The hydroxyethyl (B10761427) group is then transferred to the lipoamide cofactor on the E2 subunit, regenerating the TPP cofactor in E1. uwec.eduwikipedia.org This transfer involves the oxidation of the hydroxyethyl group to an acetyl group. uwec.edu

Formation of Acetyl-CoA: The acetyl group is subsequently transferred from the lipoamide to Coenzyme A, forming acetyl-CoA, which can then enter the citric acid cycle. wikipedia.org

Regeneration of Lipoamide: The reduced lipoamide is re-oxidized by the E3 component, a flavoprotein, which in turn reduces NAD+ to NADH. wikipedia.org

| Enzyme Component | Cofactor(s) | Function |

| Pyruvate Dehydrogenase (E1) | Thiamine Pyrophosphate (TPP) | Decarboxylates pyruvate. |

| Dihydrolipoyl Transacetylase (E2) | Lipoamide, Coenzyme A | Transfers the acetyl group to CoA. |

| Dihydrolipoamide Dehydrogenase (E3) | FAD, NAD+ | Re-oxidizes the reduced lipoamide. |

The Alpha-Ketoglutarate Dehydrogenase Complex, also known as the 2-Oxoglutarate Dehydrogenase Complex (OGDC), is a key regulatory enzyme in the citric acid cycle. wikipedia.orgresearchgate.net It catalyzes the conversion of α-ketoglutarate to succinyl-CoA and NADH. researchgate.netnih.gov

Enzymatic Role: Similar to PDHC, α-KGDH is a multi-enzyme complex composed of three subunits: oxoglutarate dehydrogenase (E1o), dihydrolipoyl succinyltransferase (E2o), and dihydrolipoamide dehydrogenase (E3). wikipedia.org The E1o subunit requires TPP for its catalytic activity. wikipedia.org

Catalytic Mechanism: The mechanism is analogous to that of PDHC.

Decarboxylation of α-Ketoglutarate: The TPP cofactor in the E1o subunit binds to α-ketoglutarate and facilitates its decarboxylation. nih.gov

Formation of Succinyl-TPP intermediate: This results in the formation of a succinyl-TPP intermediate. nih.gov

Transfer to Lipoamide: The succinyl group is transferred to the lipoamide cofactor on the E2o subunit. nih.gov

Formation of Succinyl-CoA: The E2o subunit then transfers the succinyl group to Coenzyme A to form succinyl-CoA. nih.gov

Regeneration of Lipoamide: The E3 subunit re-oxidizes the reduced lipoamide, with the concomitant reduction of NAD+ to NADH. nih.gov

| Enzyme Component | Cofactor(s) | Function |

| Oxoglutarate Dehydrogenase (E1o) | Thiamine Pyrophosphate (TPP) | Decarboxylates α-ketoglutarate. |

| Dihydrolipoyl Succinyltransferase (E2o) | Lipoamide, Coenzyme A | Transfers the succinyl group to CoA. |

| Dihydrolipoamide Dehydrogenase (E3) | FAD, NAD+ | Re-oxidizes the reduced lipoamide. |

The Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) is a mitochondrial multi-enzyme complex responsible for the irreversible oxidative decarboxylation of branched-chain α-ketoacids derived from the catabolism of the branched-chain amino acids: leucine, isoleucine, and valine. nih.govwikipedia.orguniprot.org

Enzymatic Role: The BCKDC consists of three catalytic components: a heterotetrameric E1 (α-ketoacid dehydrogenase), an E2 (dihydrolipoyl transacylase), and an E3 (dihydrolipoamide dehydrogenase) homodimer. wikipedia.orgyoutube.com The E1 subunit utilizes TPP as a cofactor to catalyze the decarboxylation of the α-ketoacid. wikipedia.orgyoutube.com

Catalytic Mechanism:

Decarboxylation of α-Ketoacid: The E1 subunit, with its bound TPP, catalyzes the decarboxylation of a branched-chain α-ketoacid. wikipedia.org

Reductive Acylation: This is followed by the reductive acylation of the lipoyl moiety covalently attached to the E2 subunit. wikipedia.org

Acyl Group Transfer: The E2 component then catalyzes the transfer of the acyl group from the lipoyl moiety to Coenzyme A. wikipedia.org

Re-oxidation of Lipoamide: Finally, the E3 flavoprotein re-oxidizes the reduced lipoyl sulfur residues of E2, using FAD as the oxidant, which subsequently transfers the electrons to NAD+ to form NADH. wikipedia.orgyoutube.com The presence of TPP has been shown to stabilize the BCKDC complex. nih.gov

| Enzyme Component | Cofactor(s) | Function |

| Branched-Chain α-Ketoacid Dehydrogenase (E1) | Thiamine Pyrophosphate (TPP) | Decarboxylates branched-chain α-ketoacids. |

| Dihydrolipoyl Transacylase (E2) | Lipoic Acid, Coenzyme A | Transfers the acyl group to CoA. |

| Dihydrolipoamide Dehydrogenase (E3) | FAD, NAD+ | Re-oxidizes the reduced lipoyl moiety. |

Transketolase Functionality

Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway and the Calvin cycle of photosynthesis. wikipedia.org It catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. ebi.ac.ukub.edu

Enzymatic Role: Transketolase is crucial for the production of NADPH, which is vital for biosynthetic pathways like fatty acid and steroid synthesis, and for the synthesis of pentoses, such as ribose-5-phosphate (B1218738), a precursor for nucleotides and nucleic acids. nih.govlumenlearning.comwikipedia.org The enzyme requires TPP and a divalent metal cation, such as calcium, as cofactors. wikipedia.orgebi.ac.uk

Catalytic Mechanism:

Deprotonation of TPP: The catalytic cycle begins with the deprotonation of the TPP cofactor at the thiazolium ring to form a carbanion. wikipedia.org

Nucleophilic Attack: This carbanion attacks the carbonyl carbon of the ketose donor substrate (e.g., xylulose-5-phosphate). wikipedia.orgebi.ac.uk

Cleavage and Formation of Intermediate: This leads to the cleavage of the C2-C3 bond of the substrate, releasing an aldose product (e.g., glyceraldehyde-3-phosphate) and forming a covalent α,β-dihydroxyethyl-TPP intermediate. wikipedia.org

Transfer to Acceptor: The two-carbon fragment bound to TPP is then transferred to an aldose acceptor substrate (e.g., ribose-5-phosphate or erythrose-4-phosphate). wikipedia.org

Product Release and Cofactor Regeneration: This forms a new ketose product (e.g., sedoheptulose-7-phosphate or fructose-6-phosphate) and regenerates the TPP cofactor. wikipedia.org

| Substrate (Donor) | Substrate (Acceptor) | Product 1 | Product 2 |

| D-Xylulose-5-P | D-Ribose-5-P | Sedoheptulose-7-P | Glyceraldehyde-3-P |

| D-Xylulose-5-P | Erythrose-4-P | Fructose-6-P | Glyceraldehyde-3-P |

Other TPP-Dependent Enzyme Activities (e.g., Pyruvate Decarboxylase, Benzoylformate Decarboxylase)

Besides the large dehydrogenase complexes and transketolase, TPP is a cofactor for several other decarboxylases that play important roles in various metabolic pathways, particularly in microorganisms and plants. cornell.edu

Pyruvate Decarboxylase (PDC): This enzyme is found in organisms like yeast and some fish and is crucial for anaerobic fermentation, where it catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde (B116499) and carbon dioxide. wikipedia.orgnih.gov The mechanism involves the nucleophilic attack of the TPP ylide on pyruvate, followed by decarboxylation and the release of acetaldehyde, regenerating the TPP cofactor. wikipedia.orgnih.gov

Benzoylformate Decarboxylase (BFD): Originally isolated from Pseudomonas putida, this enzyme is involved in the mandelate (B1228975) pathway and catalyzes the non-oxidative decarboxylation of benzoylformate to produce benzaldehyde (B42025) and carbon dioxide. nih.govnih.govebi.ac.uk The reaction mechanism is dependent on TPP and involves the formation of a tetrahedral adduct between TPP and benzoylformate, followed by a partially rate-determining decarboxylation step. nih.gov

Molecular Mechanism of TPP-Dependent Enzymatic Catalysis

The catalytic prowess of cocarboxylase (B7798076) hydrochloride (TPP) is centered around its unique chemical structure, particularly the thiazole (B1198619) ring. wikipedia.orglibretexts.orgvulcanchem.com This structure enables TPP to facilitate reactions that would otherwise be energetically unfavorable. The mechanism of TPP-dependent enzymatic catalysis involves several key steps, each highlighting a specific functional aspect of the coenzyme.

Role of the Thiazole Ring as a Nucleophile

The thiazole ring is the most biochemically reactive part of the TPP molecule. vulcanchem.com The carbon atom at the C2 position of this ring is acidic, meaning it can readily lose a proton. cornell.edu This deprotonation is a critical first step in the catalytic cycle and results in the formation of a carbanion, which is a potent nucleophile. vulcanchem.comgonzaga.edu This nucleophilic carbanion can then attack the carbonyl carbon of a substrate, such as an α-keto acid, initiating the catalytic process. patsnap.comvaia.com

The formation of this nucleophile is facilitated within the enzyme's active site. cornell.edu The enzyme places the TPP molecule in a specific conformation that brings the aminopyrimidine ring close to the C2 carbon of the thiazole ring. cornell.edu This proximity, along with a conserved glutamic acid residue in the active site, promotes the formation of the ylide, the reactive nucleophilic form of TPP. cornell.edu

Stabilization of Carbanion Intermediates

A key function of TPP is to stabilize high-energy carbanion intermediates that form during enzymatic reactions. libretexts.orgvaia.com Normally, carbanions are highly unstable and reactive. vaia.com However, the thiazolium ring of TPP possesses a positively charged nitrogen atom adjacent to the carbanionic carbon. wikipedia.orgletstalkacademy.com This positive charge acts as an "electron sink," effectively delocalizing and stabilizing the negative charge of the carbanion through resonance. libretexts.orggonzaga.eduvaia.com This stabilization is crucial for the efficient progression of reactions like decarboxylation, preventing unwanted side reactions. vaia.com

The ability of the thiazolium ring to stabilize these intermediates is a defining feature of TPP's catalytic power, allowing for the cleavage of bonds that would otherwise be difficult to break. vaia.comresearchgate.net

Transfer of Acyl and Aldehyde Groups

TPP is a carrier of "active aldehyde" or acyl groups. gonzaga.edudroracle.ai After the initial nucleophilic attack and subsequent reaction (e.g., decarboxylation), a key intermediate is formed where a two-carbon fragment (like a hydroxyethyl group from pyruvate) is attached to the TPP molecule. gonzaga.edu This TPP-bound intermediate, often referred to as an "active aldehyde," can then be transferred to an acceptor molecule. gonzaga.edudroracle.ai

For example, in the pyruvate dehydrogenase complex, the hydroxyethyl group is transferred to lipoamide. gonzaga.edu In the transketolase reaction, a two-carbon glycoaldehyde unit is transferred from a ketose sugar to an aldose sugar. cornell.edu This transfer regenerates the TPP coenzyme, allowing it to participate in another catalytic cycle. libretexts.org

Involvement of Enzyme-Bound Lipoamide Arm in Multienzyme Complexes

In large multienzyme complexes like the pyruvate dehydrogenase (PDH) complex and the α-ketoglutarate dehydrogenase complex, TPP works in concert with other cofactors and enzyme subunits. patsnap.compnas.org One such crucial component is the lipoamide arm, a flexible linker covalently attached to the E2 subunit (dihydrolipoyl transacetylase) of the complex. pnas.orguwec.edu

This long, flexible arm swings between the active sites of the different enzymes within the complex (E1, E2, and E3). patsnap.compnas.org After TPP (in the E1 subunit) has catalyzed the decarboxylation of the α-keto acid and formed the hydroxyethyl-TPP intermediate, the lipoamide arm of E2 swings to the E1 active site. gonzaga.edupnas.org The hydroxyethyl group is then transferred to the lipoamide, which becomes acetyl-lipoamide. gonzaga.edu The lipoamide arm then moves to the active site of E2, where the acetyl group is transferred to coenzyme A, forming acetyl-CoA. gonzaga.edupnas.org Finally, the reduced lipoamide arm swings to the E3 subunit (dihydrolipoyl dehydrogenase) to be reoxidized, preparing it for the next reaction cycle. pnas.orglibretexts.org This substrate channeling mechanism, enabled by the swinging lipoamide arm, ensures the efficient transfer of intermediates between active sites without them diffusing into the surrounding medium. patsnap.compnas.org

Formation and Reactivity of the TPP Ylide

The reactive species of TPP is an ylide, a molecule with adjacent positive and negative charges. wikipedia.orglibretexts.orgcornell.edu The ylide is formed by the deprotonation of the C2 carbon of the thiazole ring. cornell.eduresearchgate.net The positive charge on the adjacent nitrogen atom in the thiazolium ring is crucial for stabilizing the negative charge on the carbon, making the formation of the ylide more favorable. wikipedia.orgletstalkacademy.com

Once formed, the TPP ylide is a potent nucleophile. libretexts.orgvulcanchem.com It readily attacks the electrophilic carbonyl carbon of substrates like pyruvate. csbsju.edu This nucleophilic addition is the first step in many TPP-dependent reactions, leading to the formation of a covalent adduct between TPP and the substrate. wikipedia.orgresearchgate.net This initial step is what enables the subsequent bond cleavages and rearrangements that characterize TPP catalysis. libretexts.orgresearchgate.net The regeneration of the TPP ylide at the end of the catalytic cycle allows it to act as a true catalyst. libretexts.orgcsbsju.edu

Involvement in Core Metabolic Pathways and Cellular Processes

Central Role in Carbohydrate Metabolism

Cocarboxylase (B7798076) is fundamental to carbohydrate metabolism, acting as a coenzyme for several key enzymatic reactions. patsnap.comglanbianutritionals.com A primary role is in the oxidative decarboxylation of α-keto acids, most notably pyruvate (B1213749) and α-ketoglutarate. gonzaga.educocarboxylase.com The pyruvate dehydrogenase complex (PDC), which requires cocarboxylase, catalyzes the conversion of pyruvate, the end product of glycolysis, into acetyl-CoA. nih.govyoutube.com This reaction is an irreversible step that links glycolysis to the Krebs cycle, and its proper functioning is essential for the complete oxidation of glucose. libretexts.org

Insufficient cocarboxylase can lead to impaired carbohydrate metabolism, resulting in the accumulation of metabolic intermediates like pyruvate and lactic acid in the blood. cocarboxylase.com This disruption can significantly impact tissues with high energy demands, such as the heart and muscles, by affecting their energy supply. cocarboxylase.com

Integration within the Krebs Cycle (Citric Acid Cycle)

Cocarboxylase is intrinsically linked to the Krebs cycle, also known as the citric acid cycle, a central hub of cellular respiration that occurs within the mitochondria. patsnap.comcaringsunshine.com It functions as a coenzyme for the α-ketoglutarate dehydrogenase complex, an enzyme that catalyzes the conversion of α-ketoglutarate to succinyl-CoA. nih.govgonzaga.edu This is a critical, rate-limiting step in the cycle. nih.gov

By participating in this reaction, cocarboxylase facilitates the progression of the Krebs cycle, which is essential for the generation of reducing equivalents (NADH and FADH2) that are subsequently used in the electron transport chain to produce ATP. cornell.edu The inability to effectively run the Krebs cycle due to thiamine (B1217682) deficiency is a major pathophysiological feature, leading to decreased aerobic metabolism. researchgate.net

Key Enzymes Requiring Cocarboxylase in Central Metabolism

| Enzyme Complex | Metabolic Pathway | Reaction Catalyzed | Metabolic Significance |

|---|---|---|---|

| Pyruvate Dehydrogenase Complex (PDC) | Link between Glycolysis and Krebs Cycle | Pyruvate → Acetyl-CoA + CO2 | Commits pyruvate to cellular respiration. nih.govyoutube.com |

| α-Ketoglutarate Dehydrogenase Complex | Krebs Cycle (Citric Acid Cycle) | α-Ketoglutarate → Succinyl-CoA + CO2 | A key regulatory point in the Krebs cycle. nih.govgonzaga.edu |

| Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) | Amino Acid Catabolism | Degradation of Leucine, Isoleucine, and Valine | Feeds amino acid skeletons into the Krebs cycle. nih.gov |

| Transketolase | Pentose (B10789219) Phosphate (B84403) Pathway | Interconversion of sugar phosphates | Produces NADPH and precursors for nucleotide synthesis. patsnap.comnih.gov |

Participation in the Pentose Phosphate Pathway (Non-Oxidative Phase)

Cocarboxylase is a vital coenzyme for the enzyme transketolase, which plays a crucial role in the non-oxidative phase of the pentose phosphate pathway (PPP). patsnap.comnih.govnih.gov Transketolase catalyzes the transfer of two-carbon units between sugar phosphates, facilitating their interconversion. patsnap.comwikipedia.org This pathway is critical for two main cellular functions: the production of NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and the synthesis of ribose-5-phosphate (B1218738), a precursor for nucleotide and nucleic acid synthesis. nih.govcornell.edu

The activity of transketolase links the pentose phosphate pathway with glycolysis, allowing the cell to adapt its metabolic flux based on its energy and biosynthetic needs. nih.gov

Contribution to Fundamental Cellular Energy Production

Cocarboxylase is central to cellular energy production through its involvement in the pathways that lead to the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. patsnap.comtaylorandfrancis.com By enabling the conversion of pyruvate to acetyl-CoA, cocarboxylase allows the products of glycolysis to enter the Krebs cycle for complete oxidation. patsnap.com The Krebs cycle itself, with the cocarboxylase-dependent α-ketoglutarate dehydrogenase step, generates the majority of the electron carriers (NADH and FADH2) that fuel the electron transport chain and oxidative phosphorylation, the main process of ATP generation. caringsunshine.com

A deficiency in cocarboxylase impairs these processes, leading to a significant reduction in ATP production and cellular energy deficits. researchgate.net

Linkages to Biosynthesis of Essential Macromolecules (e.g., Nucleotides, Fatty Acids)

The role of cocarboxylase extends beyond energy production to the biosynthesis of essential macromolecules. cornell.edu Through its function in the pentose phosphate pathway, cocarboxylase is indirectly involved in the synthesis of nucleotides and nucleic acids (DNA and RNA) by facilitating the production of the precursor molecule, ribose-5-phosphate. patsnap.comnih.govnih.gov

Furthermore, the NADPH generated by the cocarboxylase-dependent pentose phosphate pathway is a critical reducing agent for the synthesis of fatty acids and steroids. nih.gov The acetyl-CoA produced by the pyruvate dehydrogenase complex is also a fundamental building block for fatty acid synthesis. cornell.edu

Influence on Metabolic Fluxes in Specialized Cellular Models (e.g., Glutaminolysis in Cancer Cell Lines)

In the context of cancer metabolism, many tumor cells exhibit altered metabolic pathways to support their rapid proliferation and survival. nih.gov One such pathway is glutaminolysis, the process by which glutamine is converted to glutamate (B1630785) and then to the Krebs cycle intermediate, α-ketoglutarate. mdpi.comnih.gov This replenishes the Krebs cycle and provides building blocks for the synthesis of macromolecules. mdpi.comresearchgate.net

Structural Biology and Enzyme Coenzyme Binding Interactions

Structural Determinants of Cocarboxylase (B7798076) Coenzyme Activity

The coenzymatic activity of cocarboxylase is a direct consequence of the unique chemical properties of its constituent moieties: the thiazolium ring, the pyrimidine (B1678525) ring, and the pyrophosphate group. patsnap.comwikipedia.org Each of these components plays a critical role in the catalytic mechanism of TPP-dependent enzymes.

The thiazolium ring is the catalytic heart of cocarboxylase. patsnap.com The C2 carbon of this ring is unusually acidic, allowing for the ready dissociation of its proton to form a reactive carbanion, specifically an ylide. wikipedia.orgnih.gov This nucleophilic ylide is central to the catalytic function, as it attacks the carbonyl carbon of substrates like α-keto acids. patsnap.com This initial step forms a covalent intermediate, which stabilizes the otherwise unstable carbanion that results from decarboxylation. patsnap.com

The pyrimidine ring is also crucial for the proper functioning of cocarboxylase. It is connected to the thiazolium ring via a methylene (B1212753) bridge. patsnap.com The pyrimidine moiety, particularly its N-1 atom, can interact with divalent metal ions, which are often required for TPP-dependent enzyme activity. nih.gov This interaction can lead to a "folded" conformation of the cocarboxylase molecule, bringing the pyrimidine ring into proximity with the active site. nih.gov The basicity of the N-1 atom of the pyrimidine ring influences the strength of this interaction and, consequently, the conformational state of the coenzyme. nih.gov

| Structural Moiety | Primary Function in Coenzyme Activity | Key Interactions |

|---|---|---|

| Thiazolium Ring | Catalytic center; formation of a reactive carbanion (ylide) at the C2 carbon. patsnap.comwikipedia.org | Covalent bond formation with the substrate's carbonyl carbon. patsnap.com |

| Pyrimidine Ring | Contributes to the correct positioning and conformation of the coenzyme. nih.gov | Interaction with divalent metal ions at the N-1 position, leading to a "folded" conformation. nih.gov |

| Pyrophosphate Group | Anchors the coenzyme to the apoenzyme. nih.gov | Electrostatic interactions with the enzyme's active site and coordination with divalent metal ions. nih.gov |

Characterization of TPP-Binding Sites within Enzyme Apoenzymes

The binding of cocarboxylase to its respective apoenzymes occurs at highly specific and conserved sites. These TPP-binding sites are typically located at the interface of distinct protein domains and often between subunits of a multimeric enzyme complex. nasa.govcore.ac.uk This positioning at the interface of multiple structural elements is crucial for creating the precise environment required for catalysis.

All TPP-dependent enzymes possess at least two conserved domains that are essential for binding and activating the coenzyme: the pyrophosphate (PP) domain and the pyrimidine (Pyr) domain. core.ac.ukresearchgate.net The TPP molecule binds at the interface of these two domains. core.ac.uk In many TPP-dependent enzymes, these domains are contributed by different subunits of the enzyme, further highlighting the importance of the quaternary structure in coenzyme binding. core.ac.uk

The characterization of these binding sites has revealed specific amino acid residues and structural motifs that are critical for TPP recognition and binding. For instance, the pyrophosphate group of TPP interacts with a conserved glycine-rich region, often part of a loop structure that helps to position the phosphate (B84403) tail correctly. The thiazolium and pyrimidine rings are nestled within a pocket formed by residues from both the PP and Pyr domains, creating a specific chemical environment that facilitates the catalytic reaction.

| Feature | Description | Significance |

|---|---|---|

| Location | Typically at the interface of the PP and Pyr domains, often between enzyme subunits. nasa.govcore.ac.uk | Creates a precise catalytic pocket and highlights the importance of the enzyme's quaternary structure. |

| Conserved Domains | All TPP-dependent enzymes contain conserved pyrophosphate (PP) and pyrimidine (Pyr) domains. core.ac.ukresearchgate.net | These domains provide the structural framework for the TPP-binding site. |

| Key Interactions | Electrostatic interactions with the pyrophosphate group and hydrophobic and hydrogen bonding interactions with the thiazolium and pyrimidine rings. | Ensures high-affinity and specific binding of the coenzyme. |

Conformational Dynamics and Allosteric Modulation of Cocarboxylase in Enzyme Complexes

The interaction between cocarboxylase and its apoenzyme is not static; rather, it is a dynamic process involving conformational changes in both the coenzyme and the enzyme. mit.edu These conformational dynamics are essential for the catalytic cycle and can be influenced by the binding of substrates and allosteric effectors. mit.eduimperfectpharmacy.in

Upon binding to the apoenzyme, cocarboxylase can induce conformational changes that lead to the formation of the catalytically competent holoenzyme. Conversely, the binding of the substrate to the holoenzyme can trigger further conformational shifts that are crucial for catalysis. mit.edu For example, in some TPP-dependent enzymes, the binding of the substrate can lead to a conformational change that accelerates the decarboxylation step by several orders of magnitude. mit.edu

Allosteric regulation plays a significant role in modulating the activity of many TPP-dependent enzymes. imperfectpharmacy.in Allosteric effectors, which bind to a site on the enzyme distinct from the active site, can induce conformational changes that are transmitted to the active site, thereby altering the enzyme's catalytic efficiency. imperfectpharmacy.in This can involve changes in the binding affinity for cocarboxylase or the substrate, or it can affect the rate of the catalytic reaction itself. These allosteric mechanisms allow for the fine-tuning of metabolic pathways in response to the cell's changing needs.

The cocarboxylase molecule itself can exist in different conformational states, such as the "folded" and "unfolded" forms, which are influenced by interactions with divalent metal ions. nih.gov The equilibrium between these conformations can be shifted by the binding of the coenzyme to the apoenzyme and by the presence of substrates or allosteric modulators, further highlighting the dynamic nature of the enzyme-coenzyme complex.

Analysis of Conserved Structural Motifs Across TPP-Dependent Enzyme Families

Despite the diversity of reactions catalyzed by TPP-dependent enzymes, they share a common evolutionary origin, which is reflected in the presence of conserved structural motifs and sequence elements. nasa.govcore.ac.uk The most prominent of these are the conserved PP and Pyr domains that form the core of the TPP-binding site. core.ac.ukresearchgate.net

Within these domains, specific sequence motifs have been identified that are highly conserved across different families of TPP-dependent enzymes. A notable example is a sequence motif of approximately 30 amino acids that begins with a highly conserved -GDG- sequence and ends with a conserved -NN- sequence. nih.gov This motif is believed to adopt a β-α-β fold and is a hallmark of the TPP-binding region. nih.gov

Furthermore, a broader "TPP-action motif" has been described, which encompasses the specific spatial arrangement of structural elements and their contacts that are required for the catalytic mechanism. nasa.govnasa.gov This motif includes not only the residues directly involved in binding TPP but also those that are essential for the conformational changes that occur during catalysis. nasa.gov

Comparative structural analysis of different TPP-dependent enzymes has revealed a conserved core structure within the PP and Pyr domains, consisting of a specific number of α-helices and β-strands. core.ac.uk For example, the PP domains of representative TPP-dependent enzymes share a common structure of six α-helices and five β-strands, while the Pyr domains have a common core of five α-helices and four β-strands. core.ac.uk These conserved structural frameworks underscore the common evolutionary ancestry of these enzymes and provide the foundation for their shared ability to bind and utilize cocarboxylase.

| Conserved Element | Description | Significance |

|---|---|---|

| PP and Pyr Domains | Conserved domains that form the TPP-binding site. core.ac.ukresearchgate.net | Represents the fundamental structural unit for TPP binding across all TPP-dependent enzymes. |

| -GDG- ... -NN- Sequence Motif | A highly conserved sequence of approximately 30 amino acids found in the TPP-binding region. nih.gov | A key sequence identifier for TPP-dependent enzymes. |

| TPP-Action Motif | A specific spatial arrangement of structural elements essential for catalysis. nasa.govnasa.gov | Defines the functional core of TPP-dependent enzymes beyond just coenzyme binding. |

| Conserved Secondary Structures | A common core of α-helices and β-strands within the PP and Pyr domains. core.ac.uk | Indicates a shared evolutionary origin and a common structural solution for TPP binding and catalysis. |

Chemical Synthesis and Analogue Development for Research Applications

Synthetic Methodologies for Thiamine (B1217682) Pyrophosphate Analogues

The synthesis of TPP analogues is a field marked by diverse and innovative chemical strategies, often focused on modifying the core heterocyclic rings of the thiamine structure. A primary goal is the creation of membrane-permeable compounds that can be used in cellular studies. cam.ac.uk

Common synthetic approaches include:

Replacement of the Thiazolium Ring: A popular strategy involves substituting the positively charged thiazolium ring with a neutral aromatic or heterocyclic ring. researchgate.netnih.gov This modification typically abolishes the molecule's catalytic activity while retaining its ability to bind to the enzyme's active site. asm.orgbiorxiv.org

Triazole Analogues: Triazole-based analogues are frequently synthesized due to their straightforward preparation. rsc.orgrsc.org The synthesis can be achieved in a two-step process from thiamine, creating a triazole alcohol scaffold that can be further modified, for example, by coupling with various carboxylic acids. rsc.orgresearchgate.net

Furan (B31954) Analogues: An efficient route to furan-based analogues involves a gold(I)-catalysed cyclisation of an alkynyl alcohol to form the furan ring. beilstein-journals.orgresearchgate.net The resulting thiamine analogue can then be diphosphorylated to yield the TPP analogue. beilstein-journals.org

Pyrrole (B145914) Analogues: Novel pyrrothiamine analogues, containing a central pyrrole ring, have been developed. The synthesis involves coupling the alcohol of the pyrrothiamine precursor to an acid to generate the final product. rsc.orgresearchgate.net

Synthesis of Open-Chain Analogues: To circumvent the often complex and multi-step syntheses required for constructing central rings, researchers have developed efficient methods for creating open-chain thiamine analogues. rsc.orgrsc.org These syntheses are noted for being significantly easier and allow for greater conformational flexibility of the resulting molecule. rsc.orgresearcher.life For instance, some analogues replace the central ring with structures like urea (B33335) or N-acylhydrazone groups. rsc.org

Rational Design Principles for TPP Analogues as Enzyme Probes

The rational design of TPP analogues is guided by a deep understanding of the coenzyme's interaction with its target enzymes. The primary principle is to create molecules that act as competitive inhibitors, binding to the TPP active site but remaining catalytically inert. researchgate.netnih.govresearchgate.net

A key principle in designing TPP inhibitors is the modification or replacement of the thiazolium ring. cam.ac.uk The positive charge of this ring is essential for its catalytic function, specifically for the deprotonation at the C2 position to form the reactive ylide intermediate. nih.govsemanticscholar.org

By replacing the thiazolium ring with a neutral, uncharged ring (such as a triazole, furan, thiophene (B33073), or pyrrole), the catalytic capability is eliminated. asm.orgbiorxiv.orgbeilstein-journals.orgrsc.org These neutral scaffolds are designed to mimic the binding of the TPP ylide, capturing the strong stabilizing interactions within the enzyme's typically hydrophobic active site. nih.govacs.org This strategy has proven effective in creating potent inhibitors of TPP-dependent enzymes. researchgate.netasm.orgbiorxiv.org The choice of the replacement ring is critical, as even structurally similar rings can lead to vastly different inhibitory potencies. asm.orgbiorxiv.org

The development of open-chain analogues represents a significant strategic shift in inhibitor design. rsc.orgrsc.org The rationale behind this approach is twofold: to simplify the synthetic process and to enhance binding potential. rsc.orgresearcher.life Traditional analogues with rigid central rings are conformationally restricted. In contrast, the flexibility of an open chain allows the various pendent groups of the analogue to more freely explore and adapt to the topography of the enzyme's binding pockets. rsc.org This can lead to the discovery of novel interactions and potentially tighter binding. Some open-chain analogues have been designed to occupy additional pockets within the enzyme active site, beyond those used by TPP itself, opening new avenues for improving both affinity and selectivity. rsc.orgrsc.org

Achieving selectivity for a specific TPP-dependent enzyme from a family of structurally similar proteins is a major challenge. nih.gov One effective strategy is to introduce substituents onto the central ring of the analogue, particularly at the C2 position (or its equivalent). nih.govresearchgate.net The rationale is that while the main TPP binding site is conserved, the adjacent substrate-binding pocket is unique to each enzyme. By adding a substituent that can extend into this variable pocket, it is possible to improve both the potency and the selectivity of the inhibitor for a given enzyme. nih.gov For example, C2-functionalization of furan-based analogues has been used to probe the substrate-binding pocket and develop inhibitors selective for the mammalian pyruvate (B1213749) dehydrogenase (PDH) E1 subunit. researchgate.netresearchgate.net

Investigation of Structure-Activity Relationships (SAR) in TPP Analogues

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of TPP analogue inhibitors. researchgate.netescholarship.org This involves systematically synthesizing and testing a series of related compounds to determine how specific structural modifications affect their biological activity.

Key SAR findings include:

The Central Ring: Head-to-head comparisons of analogues with different central rings (e.g., furan, triazole, thiophene) have established a clear relationship between the nature of the ring and the resulting inhibitory profile. nih.gov For instance, changing the central ring from a triazole to a thiophene can increase enzyme inhibition by over 80-fold for certain enzymes. researchgate.netasm.orgbiorxiv.org

The "Tail" Group: The portion of the analogue that mimics the pyrophosphate group is also critical. Systematic modifications of this "tail," such as creating a series of aryl esters on a triazole scaffold, have been used to probe the pyrophosphate binding pocket and identify more potent inhibitors. researchgate.netresearchgate.net The presence of specific functional groups, like a hydroxamate, on the tail can be essential for inhibitory activity against cellular targets. asm.orgbiorxiv.org

Substituents for Selectivity: SAR studies have confirmed that introducing substituents to explore pockets adjacent to the main TPP binding site is a valid strategy for achieving selectivity. researchgate.net

The table below summarizes the inhibitory activity of selected TPP analogues against various enzymes, illustrating key structure-activity relationships.

| Analogue Type | Central Ring | Target Enzyme | Inhibition Constant (K_i / IC_50) | Reference(s) |

| Furan-TPP Analogue | Furan | Pyruvate Decarboxylase (ZmPDC) | K_i = 32.5 pM | beilstein-journals.orgresearchgate.net |

| Triazole-TPP Analogue | Triazole | Pyruvate Decarboxylase (ZmPDC) | K_I > 1 µM | rsc.org |

| Triazole-TPP Analogue (Pyrophosphate mimic) | Triazole | Pyruvate Decarboxylase (ZmPDC) | K_I down to 20 pM | rsc.org |

| Open-Chain Analogue (Hydroxamate 22b) | Open-Chain (Amide) | Pyruvate Dehydrogenase E1 (PDH E1) | K_I = 19 nM | rsc.org |

| Cyclic Analogue (Hydroxamate 7) | Triazole | Pyruvate Dehydrogenase E1 (PDH E1) | K_I = 40 nM | rsc.org |

| Pyrrothiamine Derivative (19) | Pyrrole | Pyruvate Dehydrogenase E1 (PDH E1) | IC_50 = 3 µM | researchgate.net |

| Triazole Analogue (Benzoyl ester) | Triazole | Pyruvate Dehydrogenase (Porcine) | K_i = 54 nM | researchgate.net |

This table is for illustrative purposes and represents a selection of published data.

Applications of Analogues in Studying Enzyme Inhibition and Cellular Pathways

TPP analogues are invaluable tools for chemical biology, used to explore the roles of TPP-dependent enzymes in health and disease. cam.ac.uk Their primary application is as small-molecule inhibitors to study and manipulate cellular pathways that rely on these enzymes. rsc.orgrsc.org

Key applications include:

Elucidating Disease Mechanisms: Interruption of thiamine metabolism is linked to various human diseases, including neurological disorders, diabetes, and cancer. nih.govacs.org TPP analogues are used to induce a state of thiamine deficiency in cell-based assays, allowing researchers to study the downstream consequences and understand the role of vitamin B1 in these conditions. nih.govacs.orgresearchgate.net

Cancer Research: The pyruvate dehydrogenase (PDH) complex is a key regulator of cellular energy metabolism and its role in cancer is of great interest. researchgate.net Selective inhibitors of the PDH E1 subunit, developed from TPP analogues, are crucial tools for investigating the oncogenic role of the complex and exploring it as a potential anti-cancer target. rsc.orgrsc.orgresearchgate.netresearchgate.net

Antimicrobial Drug Discovery: The thiamine utilization pathway is essential for pathogens, making it an attractive target for new antimicrobial drugs. TPP analogues have been developed and tested for antiplasmodial activity against the malaria parasite Plasmodium falciparum, validating the pathway as a viable drug target. asm.orgbiorxiv.orgacs.org

Probing Enzyme Mechanisms: By designing analogues that mimic different states of the coenzyme (e.g., mimics of reaction intermediates), researchers can gain insight into the catalytic mechanisms of individual TPP-dependent enzymes. researchgate.net

To be effective in cellular studies, these analogues often need to be membrane-permeable. researchgate.net A common strategy is to develop them as prodrugs, for example by masking anionic groups with ester functionalities. These masked versions can cross the cell membrane and are then hydrolyzed by intracellular esterases to release the active, potent inhibitor. nih.govacs.org

Advanced Analytical and Biophysical Methodologies for Cocarboxylase Research

Spectroscopic Techniques for Compound Characterization and Quantification

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable insights into the molecular structure and concentration of cocarboxylase (B7798076) hydrochloride.

UV-Visible spectrophotometry is a versatile technique for studying and quantifying cocarboxylase hydrochloride in solution. The analysis of its interaction with pyridoxine (B80251) hydrochloride (vitamin B6) in an aqueous solution reveals distinct spectral characteristics. The UV-visible absorption spectrum of this interaction exhibits a hyperchromic shift (an increase in absorbance) at approximately 300 ± 1 nm and a hypochromic shift (a decrease in absorbance) at 330 ± 1 nm with increasing concentrations of cocarboxylase. researchgate.netnih.gov An isosbestic point, where the molar absorptivity of two or more species is the same, is observed at 312 nm, indicating a dynamic equilibrium between different forms of the interacting molecules. researchgate.netnih.gov

The molar extinction coefficient of pyridoxine hydrochloride, a compound with which cocarboxylase interacts, has been determined to be 5716.67 M⁻¹ cm⁻¹ at 300 nm, providing a basis for quantitative studies of these interactions. nih.gov Such spectrophotometric investigations are instrumental in determining binding constants and thermodynamic parameters of cocarboxylase's interactions with other molecules. researchgate.netnih.gov

Table 1: Spectral Characteristics of Cocarboxylase-Pyridoxine HCl Interaction

| Spectral Feature | Wavelength (nm) | Observation with Increasing Cocarboxylase Concentration |

| Hyperchromic Shift | 300 ± 1 | Increase in Absorbance |

| Hypochromic Shift | 330 ± 1 | Decrease in Absorbance |

| Isosbestic Point | 312 | Constant Absorbance |

Infrared (IR) Spectroscopy for Structural Fingerprinting

Fluorometric analysis offers a highly sensitive method for the quantification of cocarboxylase hydrochloride. This is often achieved through the thiochrome (B1210408) reaction, where the non-fluorescent thiamine (B1217682) moiety of cocarboxylase is oxidized to the highly fluorescent thiochrome. This conversion allows for the detection of very low concentrations of the compound. Various oxidizing agents can be employed in this reaction, and the choice of agent can influence the reaction kinetics and sensitivity. The intense blue fluorescence of thiochrome provides the basis for this quantitative assay.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of cocarboxylase hydrochloride in solution and for studying its interactions with other molecules. Both ¹H and ¹³C NMR provide information on the chemical environment of each atom in the molecule. ismrm.org For thiamine pyrophosphate, the proton (¹H) and carbon-13 (¹³C) NMR spectra have been extensively studied to assign the chemical shifts of the various nuclei within the pyrimidine (B1678525) and thiazole (B1198619) rings, as well as the pyrophosphate side chain.

Furthermore, ³¹P NMR spectroscopy is particularly useful for probing the pyrophosphate group of cocarboxylase. nih.govresearchgate.net Studies have shown that the pyrophosphate moiety is a key site for interaction with enzymes and metal ions like Mg²⁺. nih.gov ³¹P NMR can reveal changes in the chemical environment of the phosphorus atoms upon binding, providing insights into the mode of interaction. nih.govresearchgate.net These advanced NMR techniques are critical for understanding the conformational dynamics and binding mechanisms of cocarboxylase in biological systems. hmdb.canih.gov

Table 2: NMR Nuclei for Cocarboxylase Structural Analysis

| Nucleus | Information Provided |

| ¹H | Proton environment and connectivity |

| ¹³C | Carbon skeleton and functional groups |

| ³¹P | State of the pyrophosphate group and its interactions |

Chromatographic Separation and High-Resolution Quantification

Chromatographic techniques are essential for the separation and precise quantification of cocarboxylase hydrochloride from complex mixtures, such as pharmaceutical formulations and biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cocarboxylase hydrochloride. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

A typical stationary phase for the separation of cocarboxylase and related B vitamins is a C18 column. eijppr.comnih.gov The mobile phase composition is critical for achieving optimal separation and can be adjusted to control the retention time of the analyte. A common mobile phase consists of a buffer (e.g., pH 3.5) and an organic modifier like methanol (B129727) or acetonitrile. eijppr.comnih.gov The ratio of the buffer to the organic modifier can be manipulated to fine-tune the separation. eijppr.com For instance, a mobile phase of buffer and methanol in a 95:5 ratio has been successfully used. eijppr.com Detection is often carried out using a UV detector at a specific wavelength, such as 210 nm. eijppr.com This method allows for the simultaneous determination of cocarboxylase and other vitamins in a single run, providing a robust and efficient analytical tool. eijppr.com

Table 3: Typical HPLC Parameters for Cocarboxylase Analysis

| Parameter | Example Specification |

| Column | C18 (250 x 4.6mm; 5µm) |

| Mobile Phase | Buffer (pH 3.5) : Methanol (95:5) |

| Flow Rate | 1.5 ml/min |

| Detection | UV at 210 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and indispensable tool for the comprehensive analysis of cocarboxylase, also known as thiamine diphosphate (B83284) (TDP), and other related thiamine derivatives in various biological matrices. This technique offers high sensitivity, specificity, and the ability to simultaneously quantify multiple analytes, making it superior to many traditional analytical methods.

A key application of LC-MS in cocarboxylase research is the detailed investigation of the thiamine pathway in biological systems. For instance, a comprehensive LC-MS/MS method has been developed for the simultaneous quantification of thiamine, its mono- and diphosphate derivatives (including cocarboxylase), and its precursors, 4-methyl-5-(2-hydroxyethyl) thiazole (HET) and 4-amino-2-methyl-5-hydroxymethylpyrimidine (HMP). acs.orgresearchgate.net This method has been successfully applied to plant models like Arabidopsis thaliana to study genetic modifications aimed at enhancing thiamine content. acs.orgresearchgate.net

The development of a robust LC-MS method involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation for cocarboxylase analysis in biological samples, such as whole blood, often involves deproteinization using agents like trichloroacetic acid (TCA) or perchloric acid. oup.comnih.govplos.org The use of stable-isotope-labeled internal standards, such as d3-TDP, is crucial for accurate quantification by correcting for matrix effects and variations in sample processing. oup.com

Chromatographic separation is typically achieved using reversed-phase chromatography with columns like C18. oup.com The mobile phase composition and gradient are optimized to achieve good separation of cocarboxylase from other thiamine vitamers and endogenous matrix components. A significant challenge in the analysis of TDP is its interaction with metal surfaces in the LC system. Passivation of the flow path with a deactivator solution can significantly improve sensitivity and peak quality. oup.com

Detection is performed using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This highly specific detection method involves monitoring a specific precursor ion to product ion transition for each analyte. For cocarboxylase (TDP), a common mass transition monitored is m/z 425.05 > 121.1. oup.com The use of a qualifier transition, such as m/z 425.05 > 304.00, provides additional confirmation of the analyte's identity. oup.com

The validation of LC-MS methods for cocarboxylase analysis is performed according to international guidelines and includes the assessment of linearity, sensitivity (limit of detection and quantification), accuracy, imprecision, specificity, reproducibility, and stability. acs.orgresearchgate.netnih.govplos.org These validated methods have demonstrated excellent performance characteristics, making them suitable for both research and clinical applications.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 2.8 nmol/L | nih.govplos.org |

| Limit of Quantification (LOQ) | 9.4 nmol/L | nih.govplos.org |

| Linearity | 20 to 1000 nmol/L (R² > 0.99) | oup.com |

| Total Imprecision (%CV) | 3.5–7.7% | nih.govplos.org |

| Extraction Recovery | 101–102% | nih.govplos.org |

Quantitative Enzymatic Activity Assays

The biological function of cocarboxylase is intrinsically linked to its role as a coenzyme for various enzymes, primarily decarboxylases. Therefore, the quantitative measurement of the activity of these cocarboxylase-dependent enzymes is fundamental to understanding its biochemical and physiological roles. A variety of assay techniques have been developed for this purpose, ranging from classical manometric methods to highly sensitive fluorometric and spectrophotometric assays.

Manometric Techniques for Decarboxylation Activity Measurement (e.g., Warburg-Barcroft Apparatus)

Historically, manometric techniques, particularly using the Warburg-Barcroft apparatus, were the primary methods for measuring the activity of decarboxylases. This method directly quantifies enzyme activity by measuring the volume of carbon dioxide (CO₂) released from the enzymatic decarboxylation of a substrate. The reaction is carried out in a closed system, and the change in gas volume at a constant temperature and pressure is measured over time.

While foundational, manometric techniques are generally considered laborious and less sensitive compared to modern methods. They require specialized equipment and larger amounts of enzyme and substrate. The development of more rapid and sensitive biochemical and spectrophotometric methods has largely superseded the routine use of manometric techniques for measuring decarboxylase activity. nih.gov

Fluorometric Enzyme Assays

Fluorometric enzyme assays offer significantly higher sensitivity compared to spectrophotometric assays. creative-enzymes.com These assays rely on the measurement of a change in fluorescence intensity resulting from an enzyme-catalyzed reaction. This can involve the conversion of a non-fluorescent substrate into a fluorescent product or vice versa. creative-enzymes.com

For cocarboxylase-dependent enzymes, a fluorometric assay can be designed using a substrate that, upon enzymatic modification, releases a highly fluorescent molecule. The rate of the increase in fluorescence is directly proportional to the enzyme activity. The high sensitivity of fluorometric assays makes them particularly suitable for measuring low enzyme activities or for high-throughput screening of potential inhibitors or activators. nih.gov

Determination of Enzyme Kinetics Parameters (K_m, K_i, V_max)

Understanding the kinetic behavior of cocarboxylase-dependent enzymes is crucial for elucidating their mechanism of action and for the development of specific inhibitors. The key parameters that describe enzyme kinetics are the Michaelis constant (K_m) and the maximum velocity (V_max). washington.eduteachmephysiology.com

V_max : Represents the maximum rate of the reaction when the enzyme is saturated with the substrate. teachmephysiology.com

K_m : Is the substrate concentration at which the reaction rate is half of V_max. teachmephysiology.com K_m is an inverse measure of the affinity of the enzyme for its substrate; a lower K_m indicates a higher affinity. libretexts.org

These parameters are determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation:

V = (V_max * [S]) / (K_m + [S])

Where V is the initial velocity and [S] is the substrate concentration. washington.edu

A common graphical method for determining K_m and V_max is the Lineweaver-Burk plot, which is a double reciprocal plot of 1/V versus 1/[S]. teachmephysiology.comutah.edu This plot linearizes the Michaelis-Menten equation, allowing for a more straightforward determination of the kinetic parameters from the slope and intercepts of the resulting straight line. teachmephysiology.com

The inhibition constant (K_i) is a measure of the potency of an inhibitor. It is determined by measuring the enzyme activity at different substrate and inhibitor concentrations. The type of inhibition (e.g., competitive, non-competitive) can also be determined from these kinetic studies. pharmaguideline.com

Dose-Response Curve Analysis for Inhibitory Potency

Dose-response curves are a fundamental tool in pharmacology and enzymology for characterizing the relationship between the concentration of a substance (e.g., an inhibitor) and its effect on a biological system (e.g., enzyme activity). In the context of cocarboxylase research, dose-response curves are used to determine the inhibitory potency of compounds targeting cocarboxylase-dependent enzymes.

A typical dose-response curve plots the percent inhibition of enzyme activity against the logarithm of the inhibitor concentration. researchgate.net From this curve, the half-maximal inhibitory concentration (IC₅₀) can be determined, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The IC₅₀ value is a key measure of the potency of an inhibitor.

Computational and Molecular Modeling Approaches

Computational and molecular modeling techniques have become indispensable for investigating the interactions between thiamine pyrophosphate (TPP), the active form of vitamin B1 known as cocarboxylase, and its dependent enzymes. These in silico methods provide atomic-level insights that complement experimental data, offering a detailed understanding of binding modes, conformational dynamics, and the energetic landscapes of these biological complexes.

Molecular Docking and Molecular Dynamics Simulations of TPP-Enzyme Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as TPP, and its protein target. researchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com Following docking, MD simulations provide a dynamic view of the complex, revealing information about its stability, flexibility, and the specific interactions that govern the binding over time. researchgate.netfrontiersin.org

Molecular Docking: This technique is used to generate energetically favorable binding poses of TPP within the active site of an enzyme. For instance, in studies with formolase, molecular docking was employed to analyze how TPP stabilizes the enzyme structure during immobilization. mdpi.com Similarly, docking studies of TPP with acetylcholinesterase (AChE) have been performed to identify the binding modes and key interacting residues. mdpi.com These simulations calculate a docking score, which estimates the binding affinity, and reveal non-covalent interactions like hydrogen bonds and hydrophobic contacts that are critical for complex formation.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the time-dependent behavior of molecular systems. nih.gov Starting from a docked TPP-enzyme complex, an MD simulation can assess the stability of the predicted binding pose and explore conformational changes in both the ligand and the protein. nih.gov Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the structural stability of the complex over the simulation period. Stable simulations are characterized by a plateau in the RMSD values. researchgate.net

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein, such as loops, and those that are stabilized upon TPP binding. researchgate.net

These simulations have been successfully applied to understand how TPP influences enzymes. For example, MD simulations of TPP complexed with acetylcholinesterase showed the stability of the ligand within the binding pocket and provided insights into the dynamic interactions that are not apparent from static crystal structures. researchgate.net The results from these simulations are crucial for understanding the enzyme's mechanism and for the rational design of molecules that could modulate its activity. researchgate.net

| Parameter | Description | Example Finding | Reference |

|---|---|---|---|

| Binding Energy | An estimation of the binding affinity between TPP and the enzyme. More negative values indicate stronger binding. | Calculated binding energies suggest a stable interaction between TPP and the AChE binding site. | mdpi.com |

| Key Interacting Residues | Specific amino acids in the enzyme's active site that form significant non-covalent bonds with TPP. | Interactions may involve residues within the catalytic or peripheral anionic sites of AChE. | mdpi.com |

| Types of Interactions | The nature of the chemical bonds holding the complex together, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. | Hydrogen bonds and electrostatic interactions are typically observed between the pyrophosphate group of TPP and charged/polar residues of the enzyme. | mdpi.com |

Theoretical Chemistry Calculations for Binding Energy and Mechanism Elucidation

Theoretical chemistry provides a framework for quantifying the energetics of molecular interactions and elucidating reaction mechanisms at a quantum level. These methods go beyond the classical force fields used in standard MD simulations to provide more accurate estimations of binding energies and to study electronic effects involved in catalysis.

Binding Energy Calculations: Accurately calculating the binding free energy between TPP and an enzyme is crucial for understanding the stability of their complex. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach that combines the molecular mechanics energies from simulations with continuum solvation models to estimate binding free energies. researchgate.net This method can decompose the total binding energy into contributions from different types of interactions, such as van der Waals, electrostatic, and solvation energies, providing deeper insight into the driving forces of binding. researchgate.net

For even higher accuracy, quantum mechanics (QM) calculations, such as those based on Density Functional Theory (DFT), can be employed. researchgate.net While computationally expensive, DFT can model the electronic structure of the active site and provide precise details about bond formation and breakage during the enzymatic reaction. These calculations are essential for elucidating the catalytic mechanism of TPP-dependent enzymes.

Mechanism Elucidation: TPP-dependent enzymes catalyze a variety of important reactions. Theoretical chemistry calculations can map the entire reaction pathway, identifying transition states and reaction intermediates. This allows researchers to understand how the enzyme environment, in concert with the reactive thiazolium ring of TPP, facilitates catalysis. For instance, such calculations can clarify the roles of specific active site residues in stabilizing reaction intermediates or in proton transfer steps, which is a level of detail often inaccessible through experimental methods alone. nih.gov The validity of hypotheses regarding the catalytic mechanism can be tested through these theoretical investigations. nih.gov

| Method | Primary Application | Information Obtained | Reference |

|---|---|---|---|

| MM/GBSA | Calculation of binding free energy. | Overall binding affinity; contributions of electrostatic, van der Waals, and solvation energies to binding. | researchgate.net |

| Density Functional Theory (DFT) | High-accuracy calculation of electronic structure and reaction energetics. | Absolute core-electron binding energies, reaction energy profiles, transition state geometries, and elucidation of catalytic mechanisms. | researchgate.netarxiv.org |

| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposition of binding energy into fundamental forces. | Quantifies the contributions of electrostatic, exchange, induction, and dispersion forces to the interaction energy. | science.gov |

Biochemical Assays for Quantification in Biological Matrices (e.g., Tissue Extracts, Cellular Lysates)

The accurate quantification of cocarboxylase (TPP) in biological matrices such as tissue extracts and cellular lysates is essential for studying its role in metabolism and disease. nih.govnih.gov The complexity of these matrices presents analytical challenges, requiring methods that are both highly sensitive and selective. nih.gov

Modern analytical techniques have largely superseded older, less specific methods. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are now the gold standard for quantifying small molecules like TPP in complex biological samples. springernature.comnih.gov

Sample Preparation: The first critical step is the extraction of TPP from the tissue or cells. This typically involves homogenization of the tissue or lysis of the cells in a buffer, often followed by protein precipitation (e.g., with acids like trichloroacetic acid or organic solvents) to release the cofactor and remove interfering proteins. researchgate.net

Analytical Methods:

LC-MS/MS: This is the preferred method due to its exceptional specificity and sensitivity. TPP is first separated from other cellular components by liquid chromatography. The separated molecules are then ionized and detected by a mass spectrometer. By using tandem mass spectrometry (MS/MS), the parent ion corresponding to TPP is selected and fragmented, and a specific fragment ion is monitored for quantification. This process, known as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), provides very high selectivity, minimizing interference from the complex matrix. nih.gov The use of stable isotope-labeled internal standards, which have the same chemical properties as TPP but a different mass, is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring accurate and precise quantification. nih.gov

Capillary Electrophoresis (CE): CE is another powerful separation technique that can be used for TPP analysis. It offers high separation efficiency and requires very small sample volumes. biorxiv.org When coupled with a sensitive detector like a UV detector or a mass spectrometer, CE can be a rapid and reliable method for quantifying TPP in tissue extracts. biorxiv.org

These advanced methods allow for the reliable determination of TPP concentrations even in small amounts of biological material, facilitating detailed studies of its distribution and metabolism in various physiological and pathological states. biorxiv.org

| Method | Principle | Advantages | Considerations | Reference |

|---|---|---|---|---|

| HPLC/UHPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High specificity, high sensitivity, high throughput, accurate quantification with internal standards. | Requires specialized equipment and expertise. | springernature.comnih.gov |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a narrow capillary. | High separation efficiency, rapid analysis, low sample volume requirement. | Sensitivity can be lower than MS/MS unless coupled to a mass spectrometer. | biorxiv.org |

| Enzymatic Assays | Measures the activity of a TPP-dependent enzyme, which is proportional to the TPP concentration. | Can be performed with standard laboratory equipment (spectrophotometer). | Prone to interference from other substances in the extract that may activate or inhibit the enzyme. | researchgate.net |

Cellular and Organismal Research Paradigms

Investigation of Cocarboxylase (B7798076) Levels and Thiamine (B1217682) Metabolism in Model Organisms (e.g., Rats, Yeast)

The study of cocarboxylase, the biologically active form of thiamine (Vitamin B1), in model organisms like rats and yeast is fundamental to understanding its metabolic role. Research has shown a direct correlation between dietary thiamine intake and the concentration of cocarboxylase in various tissues.

In rats, thiamine deficiency leads to a significant reduction in cocarboxylase levels, which in turn affects the activity of thiamine-dependent enzymes. For instance, feeding rats a thiamine-free diet for just two days can result in a loss of nearly half the cocarboxylase (as thiamine diphosphate (B83284), TDP) from liver mitochondria. This depletion continues with prolonged deficiency, exceeding 90% after several weeks. capes.gov.br Conversely, diets containing pharmacological doses of thiamine can increase mitochondrial TDP levels beyond what is achieved with a standard adequate diet. capes.gov.br Studies have demonstrated that thiamine deficiency in rats not only depletes cocarboxylase levels but also alters the expression of proteins involved in its metabolism, such as thiamine transporter 1 (THTR1) and thiamine pyrophosphokinase (TPK1). nih.gov

Yeast, particularly Saccharomyces cerevisiae, serves as another crucial model. Unlike animals, yeasts can synthesize thiamine de novo. researchgate.net The internal concentration of cocarboxylase is tightly regulated and is essential for central metabolic pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net Research on S. cerevisiae has shown that the availability of thiamine in the growth medium directly impacts fermentation kinetics. While yeast can function without an external thiamine source, its presence significantly accelerates the fermentation process. mdpi.com

The following table summarizes findings on how dietary thiamine affects cocarboxylase levels and enzyme activities in rats.

| Dietary Group | Thiamine Level (mg/kg diet) | Liver Mitochondrial TDP Level | α-Ketoglutarate Dehydrogenase Activity | Branched-Chain α-Ketoacid Dehydrogenase Activity |

| Deficient | 0 | Severely Decreased | Decreased | Increased |

| Adequate | 5.5 | Normal | Normal | Normal |

| Excess | 55 | Increased | Decreased | Decreased |

Impact on Cellular Redox State in in vitro Cell Line Models

Cocarboxylase is pivotal for enzymes in metabolic pathways that are intricately linked to the cellular redox state. The redox state, often represented by the balance between reduced and oxidized glutathione (B108866) (GSH/GSSG), is critical for cellular function and signaling. researchgate.net Thiamine-dependent enzymes, such as transketolase in the pentose phosphate pathway (PPP), are crucial for producing NADPH, the primary reducing equivalent for regenerating GSH from GSSG.

In vitro studies using cell lines have explored the connection between metabolism and redox status. For example, in Caco-2 cells, an intestinal cell line, inducing a mild intracellular redox imbalance by altering the GSH/GSSG ratio can inhibit cell proliferation, arresting cells at the G1-to-S and G2/M phases of the cell cycle. researchgate.net While direct studies on adding cocarboxylase hydrochloride to cell cultures to modulate redox state are limited, the impact of its deficiency is well-established. A lack of cocarboxylase would impair the PPP, leading to decreased NADPH production. This, in turn, would compromise the cell's ability to counteract oxidative stress, making it more susceptible to damage from reactive oxygen species (ROS). alliedacademies.org

Research has shown that oxidative stress and mitochondrial dysfunction are closely related. In Caco-2/15 cells, exposure to an iron/ascorbate system, which induces oxidative stress, leads to mitochondrial damage. plos.org The cell's ability to withstand such insults is heavily dependent on its antioxidant capacity, which is supported by NADPH generated through cocarboxylase-dependent pathways.

Biochemical Basis of Thiamine Deficiency Manifestations in Animal Models

Thiamine deficiency manifests in severe neurological and cardiovascular symptoms in animal models, the biochemical underpinnings of which are directly tied to the role of cocarboxylase. The brain is particularly vulnerable due to its high dependence on glucose metabolism for energy. cornell.edu

The primary biochemical defects arise from the reduced activity of cocarboxylase-dependent enzymes:

Pyruvate (B1213749) Dehydrogenase (PDH) Complex: Converts pyruvate to acetyl-CoA for entry into the Krebs cycle. patsnap.com

α-Ketoglutarate Dehydrogenase (α-KGDH): A key regulatory enzyme within the Krebs cycle. capes.gov.br

Transketolase: A crucial enzyme in the pentose phosphate pathway, responsible for NADPH production and nucleotide synthesis. nih.gov

In thiamine-deficient rats, the reduced activity of PDH and α-KGDH severely impairs the Krebs cycle, leading to a drastic decrease in ATP production. cornell.edu This energy deficit is a primary cause of the neurological damage observed. Furthermore, the blockage at the PDH step causes an accumulation of pyruvate, which is then shunted to produce lactate (B86563), potentially leading to lactic acidosis. cornell.edu In ruminants like cattle and sheep, severe thiamine deficiency causes polioencephalomalacia (PEM), a neurological disease characterized by cerebrocortical necrosis. veterinaryirelandjournal.com This condition is linked to impaired carbohydrate metabolism and increased levels of blood pyruvate and lactate due to insufficient cocarboxylase for key enzymes. veterinaryirelandjournal.com

| Affected Enzyme | Metabolic Pathway | Consequence of Deficiency | Clinical Manifestation in Animal Models |

| Pyruvate Dehydrogenase | Glycolysis/Krebs Cycle Link | Decreased Acetyl-CoA, ATP; Increased Pyruvate & Lactate | Neurological damage, Lactic Acidosis |

| α-Ketoglutarate Dehydrogenase | Krebs Cycle | Impaired ATP production, Disrupted neurotransmitter synthesis | Cellular energy failure, especially in the brain |